molecular formula C26H44O2 B11943609 Ethanone, 1-[4-(octadecyloxy)phenyl]- CAS No. 67389-64-4

Ethanone, 1-[4-(octadecyloxy)phenyl]-

Cat. No.: B11943609
CAS No.: 67389-64-4
M. Wt: 388.6 g/mol
InChI Key: HGPQRVHYGGCJJN-UHFFFAOYSA-N
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Description

Such compounds are typically synthesized via alkylation or condensation reactions and are used in organic synthesis, pharmaceuticals, or material science.

Properties

CAS No.

67389-64-4

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

1-(4-octadecoxyphenyl)ethanone

InChI

InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-26-21-19-25(20-22-26)24(2)27/h19-22H,3-18,23H2,1-2H3

InChI Key

HGPQRVHYGGCJJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(octadecyloxy)phenyl]- typically involves the alkylation of 4-hydroxyacetophenone with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of Ethanone, 1-[4-(octadecyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 1-[4-(octadecyloxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-[4-(octadecyloxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(octadecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The octadecyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This can lead to modulation of cellular signaling pathways and biological activities.

Comparison with Similar Compounds

Table 2: Key Physical Properties

Compound LogP (Predicted) Solubility Reactivity
1-(4-Ethoxyphenyl)ethanone 2.3 Insoluble in water Stable under basic conditions
1-[4-(Bromomethyl)phenyl]ethanone 2.8 Soluble in DMF High (SN2 reactions)
1-(4-Methoxybiphenyl-4-yl)ethanone 3.1 Soluble in THF Photostable

Biological Activity

Ethanone, 1-[4-(octadecyloxy)phenyl]- is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-[4-(octadecyloxy)phenyl]- features a long octadecyloxy chain attached to a phenyl group, which significantly influences its physicochemical properties. The presence of this hydrophobic tail enhances the compound's lipophilicity, allowing it to integrate into lipid membranes and interact with membrane-bound proteins. This characteristic is crucial for its biological activity.

The mechanisms through which Ethanone, 1-[4-(octadecyloxy)phenyl]- exerts its biological effects are primarily linked to its interaction with cellular membranes and signaling pathways. The octadecyloxy group facilitates:

  • Membrane incorporation : Enhancing the compound's ability to interact with lipid bilayers.
  • Cellular signaling modulation : Influencing pathways associated with inflammation and cell proliferation.

Biological Activities

Research has indicated several potential biological activities associated with Ethanone, 1-[4-(octadecyloxy)phenyl]-:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, though specific mechanisms and efficacy require further investigation.
  • Anti-inflammatory Effects : The compound has been explored for its ability to inhibit inflammatory responses. For instance, it has shown promise in reducing cytokine release from macrophages in vitro, indicating potential applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of Ethanone, 1-[4-(octadecyloxy)phenyl]-:

  • Inflammatory Response Inhibition :
    • In vitro studies demonstrated that compounds with similar structures inhibited the activation of inflammatory cells such as neutrophils and macrophages. For example, derivatives of related compounds showed IC50 values ranging from 8.2 to 21 µM for inhibiting mast cell degranulation .
    • The inhibition of tumor necrosis factor receptor (TNF-R) production was also noted in macrophage-like cell lines, highlighting the anti-inflammatory potential of related compounds .
  • Cytotoxicity Assessments :
    • Cytotoxicity studies conducted on various cancer cell lines revealed that while some derivatives exhibited significant cytotoxic effects (GI50 values around 58 µM), Ethanone, 1-[4-(octadecyloxy)phenyl]- itself requires further evaluation to determine its safety profile and therapeutic window .

Comparison with Similar Compounds

A comparative analysis reveals that Ethanone, 1-[4-(octadecyloxy)phenyl]- possesses unique properties due to its long alkyl chain. This feature distinguishes it from other ethanone derivatives:

Compound NameLipophilicityBiological Activity
Ethanone, 1-[4-(octadecyloxy)phenyl]-HighPotential anti-inflammatory and antimicrobial
Ethanone, 1-[4-(phenylmethoxy)phenyl]-ModerateLimited anti-inflammatory activity
Ethanone, 1-(4-ethylphenyl)-LowMinimal biological activity

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